N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide
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Overview
Description
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, linked to a piperazine ring through a carboxamide linkage. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins in the cytoskeleton of certain organisms .
Mode of Action
It is thought to interact with its targets, causing changes that affect the organism’s function
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects that can alter the function of the organism .
Result of Action
Similar compounds have been known to cause various effects at the molecular and cellular level, which can alter the function of the organism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include temperature, pH, presence of other compounds, and more
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions could be influenced by the trifluoromethyl group, which can affect the compound’s electronic properties and potentially enhance its reactivity .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially interact with biomolecules through binding interactions, leading to changes in enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability under various conditions .
Dosage Effects in Animal Models
The effects of different dosages of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide in animal models have not been reported. Similar compounds have shown dose-dependent effects .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide typically involves the following steps:
Formation of the pyridine intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation reactions involving chlorination and trifluoromethylation.
Coupling with piperazine: The pyridine intermediate is then reacted with piperazine in the presence of a coupling agent such as phenoxycarbonyl chloride to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling reaction temperature, solvent choice, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the piperazine moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide: Shares a similar pyridine core but differs in the functional groups attached.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Another derivative with a different substitution pattern on the piperazine ring.
Uniqueness
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes without affecting human orthologues makes it a promising candidate for antibacterial drug development .
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-10(9)7-19-11(21)20-3-1-17-2-4-20/h5-6,17H,1-4,7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYAQCCEGALBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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